

reactivity profile of 5-Bromo-4-chloropyrimidine hydrochloride

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Compound of Interest

Compound Name: 5-Bromo-4-chloropyrimidine hydrochloride

Cat. No.: B1527785

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An In-Depth Technical Guide to the Reactivity Profile of **5-Bromo-4-chloropyrimidine Hydrochloride**

Introduction

In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance. Among these, the pyrimidine core is a privileged structure, present in numerous therapeutic agents due to its ability to engage in various biological interactions. **5-Bromo-4-chloropyrimidine hydrochloride** is a versatile and highly valuable building block, offering medicinal chemists a platform for intricate molecular design. Its dihalogenated nature, featuring two electronically and sterically distinct reactive sites, allows for sequential and chemoselective functionalization.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the reactivity profile of 5-Bromo-4-chloropyrimidine. We will delve into the core principles governing its reactivity, explore its participation in key synthetic transformations, and provide field-proven experimental protocols. The focus is not merely on the "what" but on the "why"—elucidating the causality behind experimental choices to empower strategic and successful synthesis.

Core Reactivity Principles: A Tale of Two Halogens

The synthetic utility of 5-Bromo-4-chloropyrimidine is rooted in the differential reactivity of its two halogen substituents. This selectivity is governed by the inherent electronic properties of the pyrimidine ring and the fundamental principles of organometallic catalysis and nucleophilic substitution.

- **The Pyrimidine Ring:** As an electron-deficient heterocycle, the pyrimidine ring activates attached halogen atoms toward both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
- **C-Br vs. C-Cl in Cross-Coupling:** In palladium-catalyzed reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of C-X bonds decreases down the group (C-Cl > C-Br > C-I). Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 4-position.^{[1][2]} This intrinsic reactivity difference is the cornerstone of achieving chemoselectivity, allowing for functionalization at the C5 position while preserving the C4 chloro-substituent for subsequent transformations.^{[1][3]}
- **C-Cl vs. C-Br in Nucleophilic Aromatic Substitution (SNAr):** In contrast to cross-coupling, the C4-Cl position is generally more susceptible to SNAr. The chlorine atom at the C4 position is activated by the adjacent ring nitrogen, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. This makes the C4 position a prime target for nucleophilic attack.

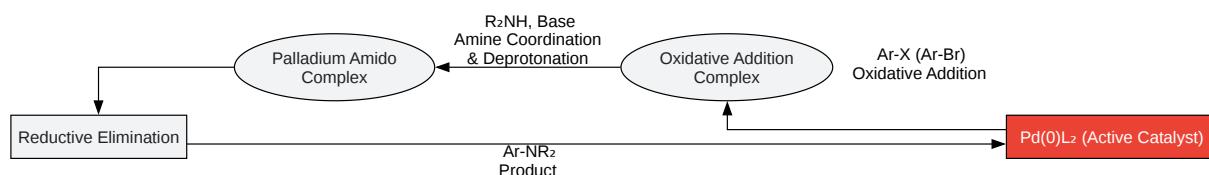
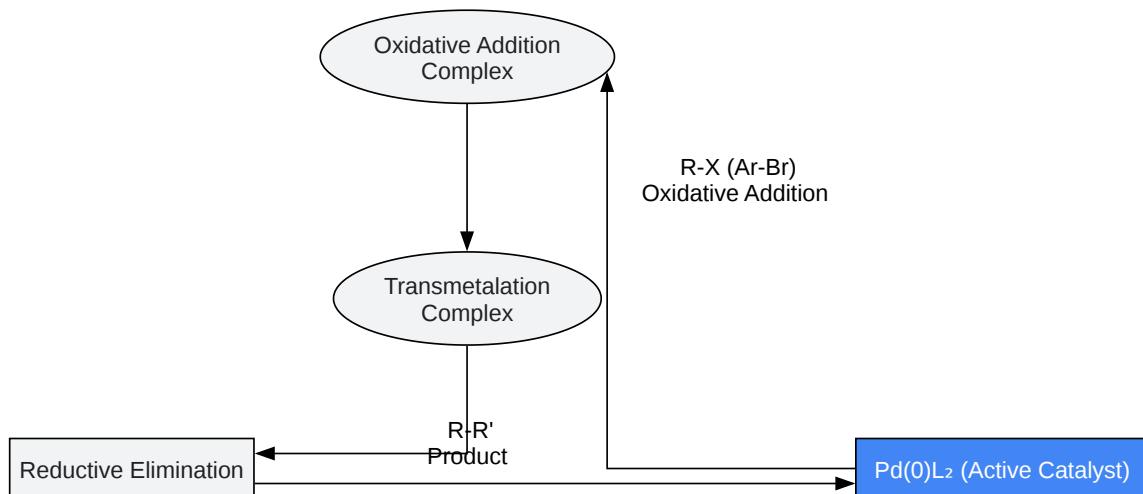
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of 5-Bromo-4-chloropyrimidine, primarily targeting the more reactive C5-Br bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.^{[4][5]}

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product.



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